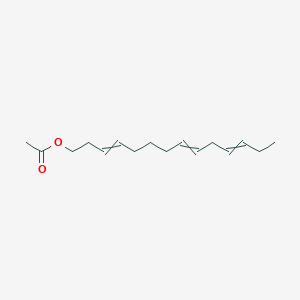![molecular formula C20H21F2N3O6 B12451768 (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolo-pyridinyl group, a difluoromethyl group, and a tetrahydrofuran ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves multiple steps, including the formation of the pyrazolo-pyridinyl core and the subsequent introduction of the difluoromethyl and dimethoxyphenyl groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, methyl derivatives, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies .
Medicine
Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism by which (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. The difluoromethyl and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound also contains difluoromethyl groups and is used in the synthesis of high-performance polymers.
Vorapaxar: A thrombin receptor antagonist with a similar pyrazolo-pyridinyl structure.
Bromine Compounds: These compounds share similar halogenation properties and are used in various chemical reactions.
Uniqueness
What sets (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol apart is its combination of functional groups, which provides unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21F2N3O6 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H21F2N3O6/c1-29-13-4-3-9(5-14(13)30-2)12-6-10(18(21)22)11-7-23-25(19(11)24-12)20-17(28)16(27)15(8-26)31-20/h3-7,15-18,20,26-28H,8H2,1-2H3/t15-,16-,17-,20-/m1/s1 |
InChI Key |
OKUKNAAAKLMWFJ-WOCWXWTJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=C2)C(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C4C(C(C(O4)CO)O)O)C(=C2)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12451693.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12451700.png)
![1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)
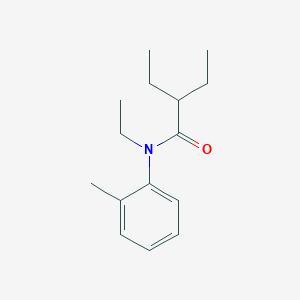
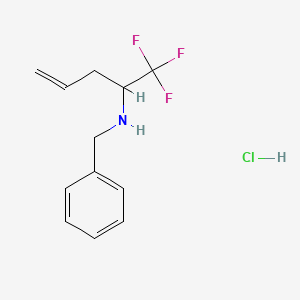
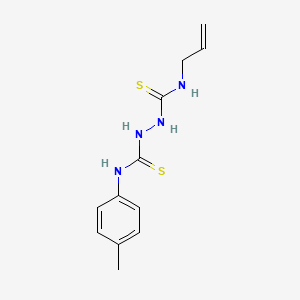
![5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12451730.png)
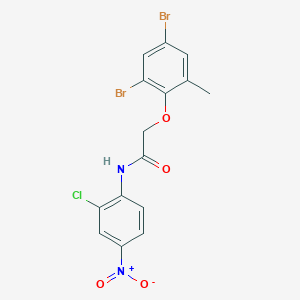
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)
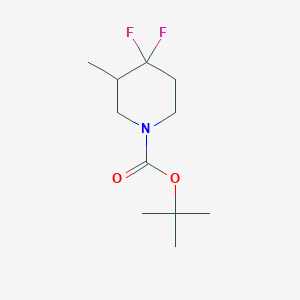
![N-(4-chlorophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B12451743.png)
![4-{[(2-Methylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451749.png)
![6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)
